molecular formula C12H15N3OS2 B216494 N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide

N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide

Cat. No. B216494
M. Wt: 281.4 g/mol
InChI Key: LFNREEMJNQLVOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide, also known as DMTT, is a heterocyclic compound that has gained attention in scientific research due to its potential applications in the field of medicine. DMTT is a thiadiazole derivative that exhibits a range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. In

Mechanism of Action

The exact mechanism of action of N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide is not fully understood. However, it is believed that this compound exerts its biological effects by modulating various signaling pathways involved in inflammation, pain, and cancer. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, this compound has been found to activate the p38 mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. In animal models of inflammation and pain, this compound has been found to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. Additionally, this compound has been shown to inhibit the activity of COX-2, an enzyme involved in the production of inflammatory mediators. In animal models of cancer, this compound has been found to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. This compound has also been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity level. Additionally, this compound exhibits a range of biological activities, making it a versatile compound for studying various biological processes. However, there are also limitations to using this compound in lab experiments. This compound is a relatively new compound, and there is still much to be learned about its biological effects and mechanisms of action. Additionally, this compound may exhibit different effects in different cell types or animal models, which can complicate data interpretation.

Future Directions

There are several future directions for research on N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide. One area of interest is the development of this compound-based therapeutics for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, this compound may have potential applications in the treatment of cancer and neurological disorders. Future studies should focus on elucidating the mechanisms of action of this compound and identifying potential drug targets. Finally, the safety and toxicity of this compound should be thoroughly investigated to determine its potential as a therapeutic agent.

Synthesis Methods

The synthesis of N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide involves the reaction of 2-aminothiophene-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 5-amino-1,3,4-thiadiazole-2-thiol to form this compound. The reaction is carried out in the presence of a base and a solvent, typically triethylamine and dichloromethane, respectively.

Scientific Research Applications

N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide has been extensively studied for its potential applications in the field of medicine. It has been shown to exhibit anti-inflammatory and analgesic effects in animal models of inflammation and pain. Additionally, this compound has been found to possess anti-cancer properties, inhibiting the growth of cancer cells in vitro and in vivo. This compound has also been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.

properties

Molecular Formula

C12H15N3OS2

Molecular Weight

281.4 g/mol

IUPAC Name

N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide

InChI

InChI=1S/C12H15N3OS2/c1-12(2,3)7-9-14-15-11(18-9)13-10(16)8-5-4-6-17-8/h4-6H,7H2,1-3H3,(H,13,15,16)

InChI Key

LFNREEMJNQLVOU-UHFFFAOYSA-N

SMILES

CC(C)(C)CC1=NN=C(S1)NC(=O)C2=CC=CS2

Canonical SMILES

CC(C)(C)CC1=NN=C(S1)NC(=O)C2=CC=CS2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.